

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2,3-dimethylbut-2-ene**

Cat. No.: **B1279173**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable chemical intermediate in organic synthesis.^[1] Classified as a primary allylic bromide, its structure features a bromine atom on a carbon adjacent to a tetrasubstituted carbon-carbon double bond.^[1] This unique arrangement confers specific reactivity, making it a versatile building block and alkylating agent for introducing the sterically hindered 2,3-dimethylbut-2-enyl moiety into more complex molecular architectures.^[1] Its utility stems from the activated carbon-bromine bond, which is highly susceptible to nucleophilic substitution reactions, and its role in radical reactions.^[1]

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is critical for research and development. The standard IUPAC name for this compound is **1-Bromo-2,3-dimethylbut-2-ene**.^[2] It is also known by several synonyms and is tracked across various chemical databases.

Identifier Type	Value
IUPAC Name	1-bromo-2,3-dimethylbut-2-ene[2]
CAS Number	5072-70-8[2]
Molecular Formula	C ₆ H ₁₁ Br[2]
InChI Key	FOJZHDBSZUMAHU-UHFFFAOYSA-N[2]
Canonical SMILES	CC(=C(C)CBr)C[2]
Synonyms	1-Bromo-2,3-dimethyl-2-butene, 2,3-Dimethyl-2-butyl bromide, 2-Butene, 1-bromo-2,3-dimethyl-[2]

Physicochemical and Computed Properties

Summarized below are the key physical and computed properties of **1-Bromo-2,3-dimethylbut-2-ene**.

Property	Value	Notes
Molecular Weight	163.06 g/mol [1][2]	
Exact Mass	162.00441 Da[2][3]	
Appearance	Colorless Oil[4]	
Boiling Point	60-90 °C[4]	at 15 Torr
Density	1.2537 g/cm ³ [4]	
Solubility	Slightly soluble in Chloroform and Hexanes[4]	
XLogP3	3.1[3]	A measure of lipophilicity
Complexity	78.2[3]	

Predicted Spectroscopic Data

While comprehensive, experimentally verified spectra for **1-Bromo-2,3-dimethylbut-2-ene** are not widely available in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for the two protons of the bromomethyl group (CH_2Br) would likely appear in the range of 3.8-4.2 ppm. Two singlets, each integrating to three protons, would correspond to the two methyl groups attached to the double bond ($\text{C}_2\text{-CH}_3$ and $\text{C}_3\text{-CH}_3$). A third singlet, integrating to six protons, would represent the two equivalent methyl groups on the other side of the double bond.
- ^{13}C NMR: The carbon NMR spectrum is predicted to exhibit four unique carbon signals. The brominated carbon (CH_2Br) would appear downfield, typically in the 30-40 ppm range. The two sp^2 hybridized carbons of the double bond would be found further downfield, likely between 120-140 ppm. The sp^3 hybridized carbons of the methyl groups would appear upfield. PubChem indicates the existence of a ^{13}C NMR spectrum, confirming its utility in characterization.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations for the methyl and methylene groups. A key feature would be the C=C stretching vibration of the tetrasubstituted alkene, which is expected to be weak or absent due to the lack of a significant dipole moment change during the vibration. A C-Br stretching absorption would be expected in the fingerprint region, typically around $500\text{-}680\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. The primary fragment would likely result from the loss of the bromine atom to form a stable, resonance-stabilized allylic carbocation.

Experimental Protocols

Synthesis: Allylic Bromination of 2,3-Dimethyl-2-butene

1-Bromo-2,3-dimethylbut-2-ene is commonly synthesized via the regioselective allylic bromination of 2,3-dimethyl-2-butene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reference: Clennan, Edward L.; Chen, Xiangning [Journal of the American Chemical Society, 1989, vol. 111, # 15, p. 5787 - 5792].

Materials:

- 2,3-Dimethyl-2-butene
- N-Bromosuccinimide (NBS)
- Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Tetrachloromethane (CCl_4), anhydrous
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus
- Rotary evaporator
- Distillation apparatus

Procedure:

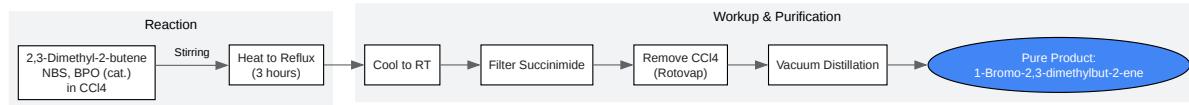
- Reaction Setup: To a dry round-bottom flask containing tetrachloromethane (CCl_4), add 2,3-dimethyl-2-butene (1.0 equivalent).
- Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as dibenzoyl peroxide (BPO).
- Reaction Conditions: The mixture is heated to reflux (approx. 77 °C for CCl_4) with vigorous stirring for 3 hours. The reaction should be monitored for the disappearance of the starting material (e.g., by GC or TLC). The solid succinimide byproduct will float to the surface as the reaction proceeds.
- Workup: After the reaction is complete, cool the mixture to room temperature.

- **Filtration:** Remove the solid succinimide byproduct by vacuum filtration and wash the solid with a small amount of cold CCl_4 .
- **Solvent Removal:** Combine the filtrates and remove the CCl_4 solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil, containing the desired **1-Bromo-2,3-dimethylbut-2-ene** and potentially some rearranged byproducts, can be purified by vacuum distillation to yield the final product. The reported yield for this method is approximately 64%.

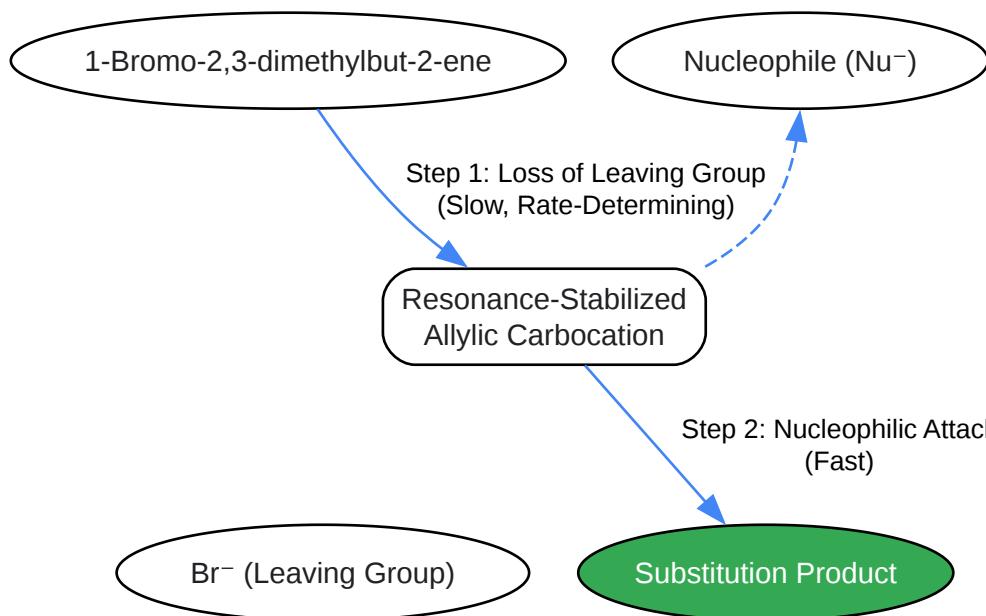
Reactivity: Representative Nucleophilic Substitution (S_N1)

As a primary allylic halide, **1-Bromo-2,3-dimethylbut-2-ene** readily undergoes nucleophilic substitution, often proceeding through a resonance-stabilized allylic carbocation (S_N1 mechanism), especially with weak nucleophiles in polar protic solvents.

Materials:


- **1-Bromo-2,3-dimethylbut-2-ene**
- Ethanol (as both solvent and nucleophile)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Sodium bicarbonate solution (5% aqueous)
- Diethyl ether
- Separatory funnel
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator


Procedure:


- Reaction Setup: Dissolve **1-Bromo-2,3-dimethylbut-2-ene** (1.0 equivalent) in ethanol in a round-bottom flask.
- Reaction Conditions: Heat the solution to a gentle reflux and stir. The reaction progress can be monitored by TLC, watching for the consumption of the starting alkyl halide.
- Workup: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then a 5% sodium bicarbonate solution to neutralize any HBr formed.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-Ethoxy-2,3-dimethylbut-2-ene.
- Purification: The crude product can be further purified by fractional distillation or column chromatography if necessary.

Reaction Pathways and Mechanisms

The synthetic utility of **1-Bromo-2,3-dimethylbut-2-ene** is defined by its participation in key reaction pathways, which can be visualized to understand the logical flow of bond-forming and bond-breaking events.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2,3-dimethylbut-2-ene|CAS 5072-70-8 [benchchem.com]
- 2. 1-Bromo-2,3-dimethylbut-2-ene | C6H11Br | CID 11147895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-Bromo-3-methyl-2-butene, 96% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279173#1-bromo-2-3-dimethylbut-2-ene-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com